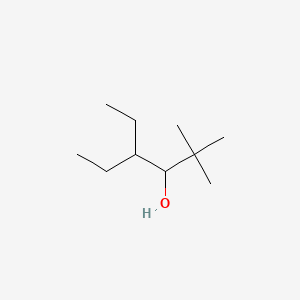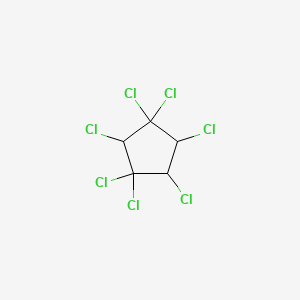
6-Methyloctahydro-5H-4,7-methanoinden-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctahydro-5H-4,7-methanoinden-5-one is a polycyclic ketone with the molecular formula C10H14O. It is also known by other names such as 4,7-Methanoindan-5(4H)-one, tetrahydro-, and tricyclo[5.2.1.0(2,6)]decanone-8 . This compound is characterized by its unique tricyclic structure, which includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves several steps, typically starting from simpler organic compounds. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. This is followed by hydrogenation and oxidation steps to introduce the ketone functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Methyloctahydro-5H-4,7-methanoinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methyloctahydro-5H-4,7-methanoinden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Methyloctahydro-5H-4,7-methanoinden-5-one can be compared with other similar polycyclic ketones, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Similar structure but different functional groups.
4,7-Methanoindan-6-one, hexahydro: Another polycyclic ketone with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
64884-79-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
9-methyltricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C11H16O/c1-6-9-5-10(11(6)12)8-4-2-3-7(8)9/h6-10H,2-5H2,1H3 |
Clé InChI |
QMEHSEMGSJQQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C1=O)C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


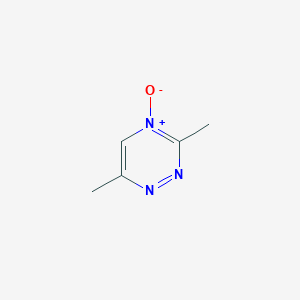
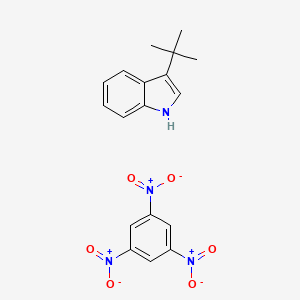

![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)

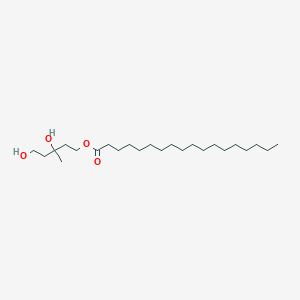
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
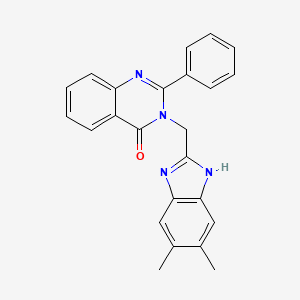

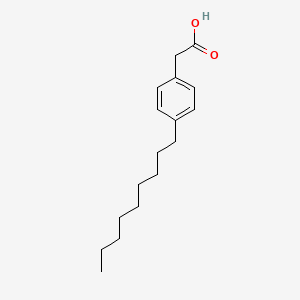
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
